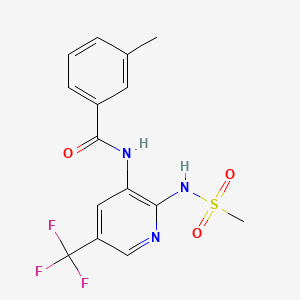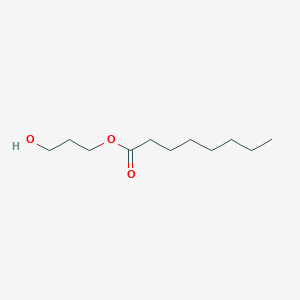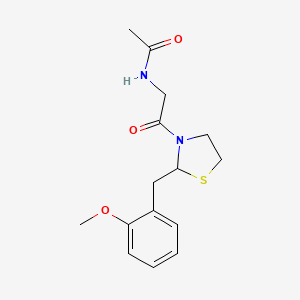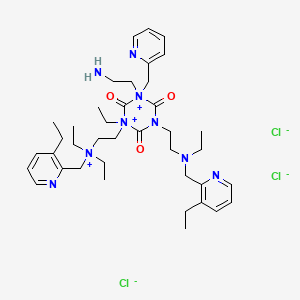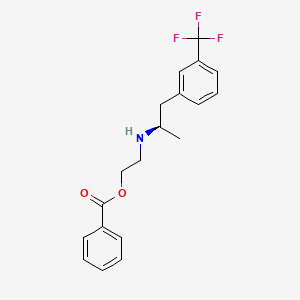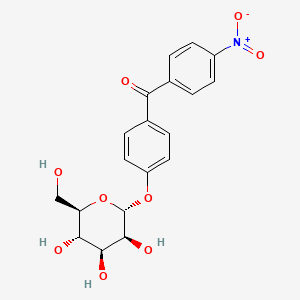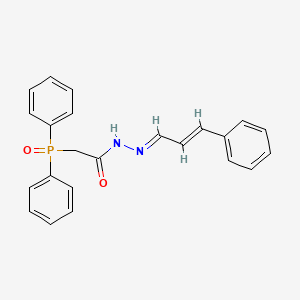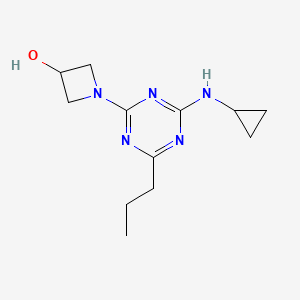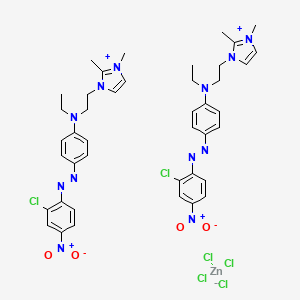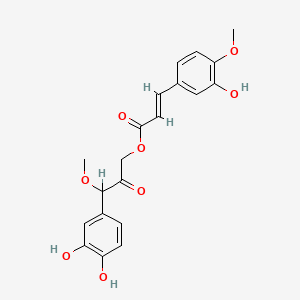
Cimiracemate C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a group of similar esters, including cimiracemates A, B, and D . Cimiracemate C has been studied for its potential biological activities, particularly in the context of osteoprotective effects.
Preparation Methods
Cimiracemate C is typically isolated from the rhizomes of Cimicifuga racemosa through extraction and purification processes. The isolation involves the use of ethyl acetate (EtOAc) as a solvent, followed by various chromatographic techniques to purify the compound . The structures of the esters, including this compound, are elucidated using spectral methods such as 2D NMR spectroscopy .
Chemical Reactions Analysis
Cimiracemate C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Cimiracemate C has been studied for its potential osteoprotective effects, particularly in the context of glucocorticoid-induced osteoporosis . Research has shown that this compound can ameliorate the microarchitecture of bone and reduce histopathological changes in osteoporosis models . Additionally, it has been found to reduce lipid levels and mediators of inflammation in serum, suggesting potential anti-inflammatory properties . These findings indicate that this compound may have applications in the treatment of bone-related diseases and inflammatory conditions.
Mechanism of Action
The mechanism of action of cimiracemate C involves the regulation of the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . By modulating this pathway, this compound helps to protect against bone loss and improve bone density in glucocorticoid-induced osteoporosis models . This regulation of the RANKL/RANK/OPG pathway is crucial for maintaining bone homeostasis and preventing excessive bone resorption.
Comparison with Similar Compounds
Cimiracemate C is part of a group of phenylpropanoid esters, including cimiracemates A, B, and D . These compounds share similar structural features but may differ in their biological activities and specific applications. For example, cimiracemate A has also been studied for its osteoprotective effects and has shown similar regulatory effects on the RANKL/RANK/OPG pathway
Properties
CAS No. |
488804-01-9 |
|---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O8/c1-26-18-7-3-12(9-16(18)23)4-8-19(25)28-11-17(24)20(27-2)13-5-6-14(21)15(22)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |
InChI Key |
CHXPHFPEBKXQNH-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
